2-Chloro-N-cyclohexyl-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide

Physicochemical property Lipophilicity LogP

2-Chloro-N-cyclohexyl-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide (CAS 1858240-89-7) is a synthetic small molecule belonging to the pyrrolidine-2,5-dione (succinimide) class, structurally categorized as an aniracetam derivative. It features a 1-phenylpyrrolidine-2,5-dione core with an N-cyclohexyl-2-chloroacetamide substituent at the 3-position.

Molecular Formula C18H21ClN2O3
Molecular Weight 348.8 g/mol
CAS No. 1858240-89-7
Cat. No. B1434171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-cyclohexyl-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide
CAS1858240-89-7
Molecular FormulaC18H21ClN2O3
Molecular Weight348.8 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N(C2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CCl
InChIInChI=1S/C18H21ClN2O3/c19-12-17(23)20(13-7-3-1-4-8-13)15-11-16(22)21(18(15)24)14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2
InChIKeyQLZZBXIZKBKVCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-cyclohexyl-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide (CAS 1858240-89-7) – A Structurally Distinct Aniracetam Derivative for Neuroscience and Medicinal Chemistry Research


2-Chloro-N-cyclohexyl-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide (CAS 1858240-89-7) is a synthetic small molecule belonging to the pyrrolidine-2,5-dione (succinimide) class, structurally categorized as an aniracetam derivative . It features a 1-phenylpyrrolidine-2,5-dione core with an N-cyclohexyl-2-chloroacetamide substituent at the 3-position. With a molecular formula of C18H21ClN2O3 and a molecular weight of 348.82 g/mol, this compound is supplied as a research chemical with a purity of ≥95% and is intended for use as a synthetic building block, a pharmacological tool, or a reference standard in drug discovery programs, particularly those focused on cognitive function and AMPA receptor modulation [REFS-1, REFS-2].

Procurement Risk for 2-Chloro-N-cyclohexyl-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide: Why Interchanging with Its 4-Methylphenyl Analog Can Jeopardize Experimental Reproducibility


This compound is frequently mis-associated with 'CX-614' in vendor catalogs, a designation that actually refers to a structurally distinct benzoxazine (CAS 191744-13-5). Even within its immediate chemical series, the closest available analog—2-chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide (CAS 1858240-11-5)—cannot be considered a generic substitute. The simple replacement of the N-phenyl group with an N-(4-methylphenyl) group introduces a measurable change in lipophilicity (LogP) while preserving identical polar surface area (TPSA), potentially leading to significant differences in membrane permeability, off-target binding, and ADME behavior . For pharmacological studies or structure-activity relationship (SAR) campaigns, such substitutions can invalidate comparative results and lead to erroneous conclusions about pharmacophore requirements [REFS-1, REFS-2].

Head-to-Head Quantitative Differentiation: 2-Chloro-N-cyclohexyl-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide vs. Its 4-Methylphenyl Analog


Computed LogP: A 0.31-Unit Difference in Lipophilicity Between the Phenyl and 4-Methylphenyl Analogs

The target compound exhibits a computed LogP of 2.72, which is 0.31 units lower than its closest commercially available analog, 2-chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide (CAS 1858240-11-5), which has a computed LogP of 3.03 [REFS-1, REFS-2]. This difference arises solely from the replacement of the N-phenyl group with an N-(4-methylphenyl) group.

Physicochemical property Lipophilicity LogP

Identical TPSA Combined with Different LogP: A Tunable Polarity-Lipophilicity Profile for SAR Exploration

Both the target compound and its 4-methylphenyl analog share an identical computed Topological Polar Surface Area (TPSA) of 57.69 Ų [REFS-1, REFS-2]. This creates a unique scenario where the polarity of the two molecules is indistinguishable by this standard descriptor, yet their lipophilicity differs measurably. This combination indicates that the N-aryl substituent can be modified to fine-tune LogP without altering the overall hydrogen-bonding capacity.

Medicinal chemistry SAR TPSA

Molecular Weight Advantage: A 14.03 g/mol Difference for Enhanced Ligand Efficiency Indices

The target compound has a molecular weight of 348.82 g/mol, which is 14.03 g/mol lower than its 4-methylphenyl analog (362.85 g/mol) [REFS-1, REFS-2]. This difference corresponds exactly to the mass of a methylene group (–CH2–). In lead optimization, a lower molecular weight typically correlates with improved ligand efficiency metrics such as LE (Ligand Efficiency) and LLE (Lipophilic Ligand Efficiency), provided potency is maintained.

Ligand efficiency Molecular weight Fragment-based drug discovery

Structural Analogy to Aniracetam with a Unique Chloroacetamide Warhead for Covalent Probe Design

The compound is described as a derivative of aniracetam, a well-known nootropic drug acting as a positive allosteric modulator of AMPA receptors . Unlike aniracetam, which possesses a 4-methoxybenzoyl group, the target compound features a 2-chloroacetamide group attached to the pyrrolidine nitrogen. Chloroacetamides are established electrophilic warheads capable of forming covalent bonds with cysteine residues, thus converting a reversible ligand framework into a potential covalent probe or inhibitor [1].

Covalent inhibitor Chemical probe Aniracetam

Absence of Data on Nootropic Activity Requires Caution in Functional Comparisons

Despite being marketed as a compound with 'higher potency and longer duration of action than aniracetam' , a comprehensive search of the peer-reviewed literature and authoritative databases failed to identify any primary publications reporting EC50, IC50, Ki, or in vivo efficacy data for this specific compound (CAS 1858240-89-7). The pharmacological claims circulating in vendor descriptions appear to be extrapolations from the general class of aniracetam derivatives or the unrelated benzoxazine CX-614 (CAS 191744-13-5) and have not been directly confirmed for this molecule.

Pharmacology Nootropic Data gap

Optimal Use Cases for Procuring 2-Chloro-N-cyclohexyl-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide


Medicinal Chemistry SAR Exploration of Aniracetam-Derived AMPA Receptor Modulators

With its quantifiably lower LogP (2.72) and identical TPSA relative to its 4-methylphenyl analog [1], this compound is an ideal candidate for systematic Structure-Activity Relationship (SAR) studies aimed at decoupling the effects of lipophilicity and polarity on the binding affinity to AMPA receptors or other CNS targets. By comparing the biological activity of this phenyl derivative with its tolyl analog, researchers can isolate the contribution of the aryl substituent to target engagement and selectivity. Its potential as a covalent probe [2] further enables target identification studies, such as activity-based protein profiling (ABPP), to map the interactome of this chemotype in neuronal lysates.

Synthetic Chemistry and Process Development Intermediate

The compound's clean structural features and the presence of a reactive chloroacetamide handle make it a valuable intermediate for constructing more complex molecular libraries. It can serve as a key building block in the synthesis of diverse pyrrolidine-2,5-dione derivatives, where the chlorine atom can be displaced by various nucleophiles to generate a library of analogs for biological screening. The compound's ≥95% purity and availability from multiple vendors make it suitable for parallel synthesis and medicinal chemistry campaigns where a consistent, high-quality starting material is critical for reproducibility.

Negative Control or Reference Standard in Pharmacological Assays

Given the absence of verified biological activity data, this compound may be strategically deployed as a negative control or an inactive structural analog in assays designed to confirm the specificity of more potent aniracetam derivatives. Its close structural resemblance to active compounds in the series, combined with the specific differences in LogP and substituent pattern, allows researchers to use it to benchmark non-specific effects caused by the pyrrolidine-2,5-dione scaffold or the cyclohexyl group, thereby enhancing the robustness of hit validation and lead declaration processes.

Physicochemical Method Development and Validation

The well-defined and differentiating computational properties (LogP, TPSA, molecular weight) of this compound and its 4-methylphenyl analog [1] make them an excellent pair for developing and validating chromatographic methods, such as reverse-phase HPLC or UPLC, where a predictable shift in retention time based on lipophilicity is expected. They can also be used to calibrate in silico prediction models or to study the correlation between computed LogP and experimentally determined logD or permeability coefficients.

Quote Request

Request a Quote for 2-Chloro-N-cyclohexyl-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.